2-(2-Aminophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2-Aminophenyl)-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents under acidic or basic conditions. The reaction conditions often involve heating in solvents such as ethanol or toluene, sometimes under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and the use of greener catalysts are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2-(2-Aminophenyl)-quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, disrupting its function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
- 2-Aminophenylacetic acid
- 2-Aminophenylquinazoline
- 2-Aminophenylbenzothiazole
Comparison: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike 2-aminophenylacetic acid, which lacks the quinoline core, this compound exhibits enhanced aromaticity and potential for electronic applications. Compared to 2-aminophenylquinazoline and 2-aminophenylbenzothiazole, it offers a different set of reactivity and interaction profiles due to the presence of the carboxylic acid group .
Properties
Molecular Formula |
C16H12N2O2 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(2-aminophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,17H2,(H,19,20) |
InChI Key |
NYFSFUXEGPCFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)N |
Origin of Product |
United States |
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